- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,
Cas no 937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide)

937046-95-2 structure
Nombre del producto:N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
Número CAS:937046-95-2
MF:C9H14N2O2
Megavatios:182.219662189484
MDL:MFCD09863891
CID:844612
PubChem ID:49760548
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl 1H-pyrrol-1-ylcarbamate
- 1-N-Boc-Aminopyrrole
- Carbamic acid, N-1H-pyrrol-1-yl-, 1,1-dimethylethyl ester
- Pyrrol-1-yl-carbamicacid tert-butyl ester
- N-(1H-pyrrol-1-yl)-carbamic acid tert-butyl ester
- N-(Boc-amino)pyrrole
- QC-728
- SC4442
- PYRROL-1-YL-CARBAMIC ACID TERT-BUTYL ESTER
- 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate (ACI)
- tert-Butyl (1H-pyrrol-1-yl)carbamate
- N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
- 937046-95-2
- EC 810-523-3
- AKOS006314517
- DTXSID40678242
- SY020948
- MFCD09863891
- CS-W001687
- BCP30713
- JDOTVVAIWOCYFL-UHFFFAOYSA-N
- tert-Butyl1H-pyrrol-1-ylcarbamate
- MB07933
- tert-butyl N-pyrrol-1-ylcarbamate
- NS00004420
- EN300-180266
- DB-079666
- 1-(Boc-amino)pyrrole
- AS-54675
- SCHEMBL59469
-
- MDL: MFCD09863891
- Renchi: 1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12)
- Clave inchi: JDOTVVAIWOCYFL-UHFFFAOYSA-N
- Sonrisas: O=C(NN1C=CC=C1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 182.10600
- Masa isotópica única: 182.106
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 4
- Complejidad: 181
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.7
- Superficie del Polo topológico: 43.3A^2
Propiedades experimentales
- Denso: 1.06
- índice de refracción: 1.505
- PSA: 43.26000
- Logp: 2.03970
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Información de Seguridad
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM198089-10g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 10g |
$*** | 2023-05-29 | |
ChemScence | CS-W001687-25g |
tert-Butyl (1H-pyrrol-1-yl)carbamate |
937046-95-2 | 25g |
$58.0 | 2022-04-26 | ||
Chemenu | CM198089-50g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 50g |
$*** | 2023-03-29 | |
Chemenu | CM198089-100g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 100g |
$303 | 2021-08-05 | |
Enamine | EN300-180266-0.5g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 95% | 0.5g |
$49.0 | 2023-09-19 | |
Enamine | EN300-180266-5.0g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 95% | 5g |
$188.0 | 2023-05-26 | |
eNovation Chemicals LLC | D605614-5G |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 97% | 5g |
$255 | 2023-05-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T914238-250mg |
Tert-Butyl (1H-pyrrol-1-yl)carbamate |
937046-95-2 | 98% | 250mg |
273.60 | 2021-05-17 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020948-5g |
1-(Boc-amino)pyrrole |
937046-95-2 | ≥95% | 5g |
¥105.0 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL579-1g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 97% | 1g |
55.0CNY | 2021-07-14 |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 10 h, rt → 90 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; > 1 h, 90 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; rt → 90 °C; 12 h, 90 °C
Referencia
- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amineHuaxue Shiji, 2020, 42(5), 608-611,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 h, 85 °C
Referencia
- Dibromides of BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole: synthesis, X-ray molecular structure, and NMR behaviorHeterocycles, 2009, 78(1), 117-125,
Métodos de producción 5
Condiciones de reacción
Referencia
- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of RemdesivirOrganic Process Research & Development, 2022, 26(1), 82-90,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt → 90 °C; 1 h, 90 °C; 12 h, 90 °C; 90 °C → 24 °C
1.2 Solvents: Water ; 25 min, 24 °C
1.2 Solvents: Water ; 25 min, 24 °C
Referencia
- Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazinesOrganic Letters, 2011, 13(16), 4204-4207,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ; 90 °C
Referencia
- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR InhibitorChemMedChem, 2018, 13(5), 437-445,
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Squaraine Solvents: 1,4-Dioxane ; rt; rt → 90 °C; 3 h, pH 6.0, 90 °C; 90 °C → 98 °C; 4 h, 98 °C; 98 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
Referencia
- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; overnight, rt → 90 °C
Referencia
- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Pyridine , Pyridinium chloride Solvents: 1,4-Dioxane ; 7 h, 102 °C
Referencia
- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referencia
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; 20 h, rt → 70 °C
Referencia
- Method for preparing 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one by esterification, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 48 h, rt → 100 °C
Referencia
- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 33 h, 90 °C
Referencia
- Preparation of substituted bicyclic heteroaryls as CRTH2 antagonists, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Referencia
- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt → 115 °C; 1 h, 115 °C; 115 °C → 95 °C; overnight, 95 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified
Referencia
- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Literatura relevante
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

Pureza:99%
Cantidad:250.0g
Precio ($):219.0